Di-tert-butylsilanediol
Overview
Description
Di-tert-butylsilanediol is an organosilicon compound with the chemical formula (C₄H₉)₂Si(OH)₂. It is characterized by the presence of two tert-butyl groups attached to a silicon atom, which is also bonded to two hydroxyl groups. This compound is notable for its stability and unique properties, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butylsilanediol can be synthesized through several methods. One common approach involves the hydrolysis of di-tert-butylchlorosilane. The reaction typically proceeds as follows: [ \text{(C₄H₉)₂SiCl₂ + 2H₂O → (C₄H₉)₂Si(OH)₂ + 2HCl} ] This reaction is usually carried out under controlled conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, this compound is produced using similar hydrolysis methods but on a larger scale. The process involves the careful addition of water to di-tert-butylchlorosilane in the presence of a catalyst to ensure complete conversion and high yield. The resulting product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butylsilanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanones or siloxanes.
Reduction: Reduction reactions can convert it back to silanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as silicon halides (e.g., SiCl₄) and alkoxides are employed for substitution reactions.
Major Products Formed
Oxidation: Silanones and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanols and siloxanes.
Scientific Research Applications
Di-tert-butylsilanediol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of siloxanes and other organosilicon compounds.
Biology: Silanediol-based compounds are explored as enzyme inhibitors, particularly for proteases.
Medicine: Research is ongoing into its potential use in drug design, especially as a mimic for unstable carbon compounds.
Industry: It is utilized in the production of silicone-based materials and coatings
Mechanism of Action
The mechanism by which di-tert-butylsilanediol exerts its effects is primarily through its interaction with enzymes and other biological molecules. The hydroxyl groups on the silicon atom can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Dimethylsilanediol: Similar in structure but with methyl groups instead of tert-butyl groups.
Diphenylsilanediol: Contains phenyl groups instead of tert-butyl groups.
Diethylsilanediol: Features ethyl groups instead of tert-butyl groups.
Uniqueness
Di-tert-butylsilanediol is unique due to the steric hindrance provided by the bulky tert-butyl groups. This steric effect enhances its stability and reduces its reactivity compared to other silanediols. This makes it particularly useful in applications where stability is crucial .
Properties
IUPAC Name |
ditert-butyl(dihydroxy)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si/c1-7(2,3)11(9,10)8(4,5)6/h9-10H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCHZGMNFDVFED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298949 | |
Record name | di-tert-butylsilanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13321-36-3 | |
Record name | NSC127083 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | di-tert-butylsilanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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